Silver(I) oxide

Beschreibung

See also: Silver phosphate (active moiety of).

Eigenschaften

IUPAC Name |

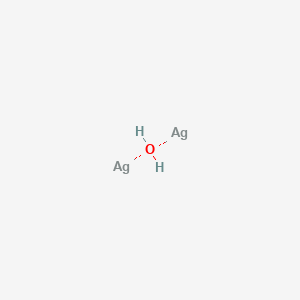

disilver;oxygen(2-) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ag.O/q2*+1;-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVLTYZPCACLMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[Ag+].[Ag+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | SILVER OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | silver(I) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver(I)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Silver oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.736 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Silver oxide is an odorless brown-black solid. Sinks in water. (USCG, 1999), Brownish-black odorless solid; [Merck Index] Dark brown odorless powder; Insoluble in water (0.017 g/L); [Aldrich MSDS] | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | SILVER OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | Silver oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9528 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

7.14 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | SILVER OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

20667-12-3, 11113-88-5 | |

| Record name | SILVER OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Disilver oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silver oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/897WUN6G6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Silver(I) Oxide

This technical guide provides a comprehensive overview of the crystal structure of silver(I) oxide (Ag₂O), targeting researchers, scientists, and professionals in drug development who may utilize this compound in various applications, including as a precursor for antimicrobial agents or in catalytic processes.

Crystal Structure of this compound

This compound crystallizes in a cubic system, adopting the cuprite (Cu₂O) structure type.[1][2] This structure is characterized by a simple cubic lattice.[3] The silver atoms are arranged in a manner where they are linearly coordinated with two oxygen atoms, while each oxygen atom is tetrahedrally surrounded by four silver atoms.[1] This arrangement results in a network of corner-sharing OAg₄ tetrahedra.[1]

The crystal structure of Ag₂O is described by the space group Pn-3m, which is space group number 224 in the International Tables for Crystallography.[1][2]

Quantitative Crystallographic Data

The crystallographic parameters of this compound have been determined through various experimental and computational methods. The key quantitative data are summarized in the tables below for clarity and ease of comparison.

Table 1: Lattice Parameters of this compound

| Crystal System | Space Group | Lattice Parameter (a) | Reference |

| Cubic | Pn-3m (No. 224) | ~4.73 Å | [3] |

| Cubic | Pn-3m (No. 224) | 4.75 Å | [1] |

| Cubic | Pn-3m (No. 224) | 4.726 Å | [4] |

| Cubic | Pn-3m (No. 224) | 4.768 Å | [5] |

Note: The slight variations in the lattice parameter 'a' can be attributed to different experimental conditions, such as temperature and pressure, or the specific analytical technique employed.

Table 2: Atomic Positions and Coordination in the Ag₂O Unit Cell

| Atom | Wyckoff Position | Fractional Coordinates | Coordination Number | Coordination Geometry |

| O²⁻ | 2a | (0, 0, 0) | 4 | Tetrahedral (OAg₄) |

| Ag¹⁺ | 4c | (1/4, 1/4, 3/4) | 2 | Linear |

The unit cell of this compound contains two formula units (Z=2).[4]

Experimental Protocol: Determination of Crystal Structure by Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a fundamental technique for determining the crystal structure of polycrystalline materials like this compound. The following protocol outlines the general steps involved.

3.1. Sample Preparation

-

Synthesis of Ag₂O: this compound can be synthesized by reacting an aqueous solution of silver nitrate with an alkali hydroxide, such as sodium hydroxide. The resulting precipitate is then washed with deionized water to remove any soluble impurities and subsequently dried.

-

Grinding: The dried Ag₂O powder is finely ground using an agate mortar and pestle to ensure a random orientation of the crystallites and to minimize particle size effects on the diffraction pattern. A typical particle size for PXRD is in the range of 1-10 µm.

3.2. Data Collection

-

Instrument Setup: A powder diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα, λ = 1.5406 Å) is used. The instrument is calibrated using a standard reference material (e.g., silicon powder).

-

Sample Mounting: The finely ground Ag₂O powder is packed into a sample holder, ensuring a flat and smooth surface to minimize preferred orientation effects.

-

Diffraction Scan: The diffraction pattern is collected over a specified 2θ range (e.g., 10° to 90°) with a defined step size and counting time per step. The choice of scan parameters will depend on the desired resolution and signal-to-noise ratio.

3.3. Data Analysis

-

Phase Identification: The positions and relative intensities of the diffraction peaks in the experimental pattern are compared with standard diffraction patterns from a database, such as the International Centre for Diffraction Data (ICDD), to confirm the presence of the Ag₂O phase.

-

Indexing and Lattice Parameter Refinement: The diffraction peaks are indexed to their corresponding (hkl) Miller indices. The lattice parameters are then refined using a least-squares method to obtain a precise value for the unit cell dimension 'a'.

-

Structure Refinement (Rietveld Method): For a more detailed structural analysis, the Rietveld refinement method is employed. This involves fitting the entire experimental diffraction pattern with a calculated pattern based on a structural model. The refinement process adjusts various parameters, including atomic positions, site occupancies, and thermal displacement parameters, to minimize the difference between the observed and calculated patterns. The quality of the fit is assessed by goodness-of-fit indicators such as Rwp and χ².

Visualization of the Crystallographic Workflow

The following diagram illustrates the logical workflow for determining the crystal structure of this compound.

References

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Silver(I) Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of silver(I) oxide (Ag₂O). It consolidates key quantitative data, details common experimental protocols, and presents visual diagrams to elucidate the decomposition pathways and analytical workflows.

Introduction

This compound is a fine black or dark brown powder with the chemical formula Ag₂O.[1] It is a thermally unstable compound that decomposes upon heating to yield metallic silver and oxygen gas.[2][3] This decomposition process is of significant interest in various fields, including materials science, catalysis, and the development of silver-based therapeutics and antimicrobial agents, where the controlled release of silver ions or the formation of silver nanoparticles is crucial. Understanding the kinetics and mechanism of this decomposition is essential for optimizing applications and ensuring product stability.

The fundamental decomposition reaction is as follows:

2Ag₂O(s) → 4Ag(s) + O₂(g)[3]

The thermal decomposition of this compound is an endothermic process, requiring energy to break the silver-oxygen bonds.[4] The precise temperature range and kinetics of this decomposition can be influenced by a variety of factors, including the material's physical properties (e.g., particle size, morphology), the heating rate, and the surrounding atmosphere.[4][5]

Decomposition Mechanism and Kinetics

The thermal decomposition of this compound is not a simple, single-step process but can involve multiple stages, particularly when studied under vacuum.[6][7] One study identified three distinct regions of decomposition in a vacuum over the range of 100-350°C.[6][7] The initial stage (100-200°C) is associated with the diffusion of silver into the oxide lattice.[6][7] The second stage (200-300°C) involves the formation of silver atom aggregates that do not conform to the normal silver lattice.[6][7] The final stage (above 300°C) is characterized by the crystallization of metallic silver and the reaction at the interface between the metallic silver and the oxide.[6][7]

The decomposition kinetics often follow a sigmoidal curve when plotting the fractional decomposition against time, which is characteristic of many solid-state reactions and can be described by the Avrami-Erofeev equation for random nucleation and growth.[8][9][10] The process is also described as autocatalytic, where the metallic silver product catalyzes further decomposition.[4][11][12]

A proposed mechanism involves the dissociative evaporation of Ag₂O into free silver atoms and oxygen molecules, followed by the condensation of the supersaturated silver vapor.[11][13] This model helps to explain the autocatalytic nature of the reaction and the appearance of induction and acceleration periods.[13]

Quantitative Decomposition Data

The following tables summarize key quantitative data from various studies on the thermal decomposition of this compound.

Table 1: Decomposition Temperatures of this compound

| Decomposition Onset (°C) | Decomposition Peak/End (°C) | Atmosphere | Analytical Method | Reference(s) |

| >195 | - | Air | Not Specified | [2][3] |

| 335 | 407 | Not Specified | TGA | [14] |

| 350 | 420 | N₂ | TGA | [15] |

| - | 407 | N₂ | DSC | [4] |

| - | >380 | Not Specified | Not Specified | [1] |

| - | 400 | Air | Not Specified | [13] |

| - | 673K (400°C) | Air | DSC, TPR | [16][17] |

Table 2: Activation Energies for the Thermal Decomposition of this compound

| Activation Energy (kJ/mol) | Activation Energy (kcal/mol) | Experimental Conditions | Reference(s) |

| - | 30 | 100-200°C, Vacuum | [6][7] |

| - | 50 | 200-300°C, Vacuum | [6][7] |

| - | 36 | >300°C, Vacuum | [6][7] |

| 118.93 ± 3.95 | - | As-received Ag₂O-graphite mixture | [6] |

| 99.38 ± 2.36 | - | Mechanically activated Ag₂O for 2h | [6] |

| 93.68 ± 2.26 | - | Mechanically activated Ag₂O-graphite for 4h | [6] |

| 88.34 | - | AgO decomposition to Ag₂O | [9] |

Experimental Protocols

The study of the thermal decomposition of this compound predominantly employs thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

-

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

-

Methodology:

-

A small, accurately weighed sample of this compound (typically 1-10 mg) is placed in a TGA crucible (e.g., alumina, platinum).

-

The crucible is placed in the TGA furnace.

-

The furnace is heated at a constant rate (e.g., 5, 10, 15, or 20 °C/min) under a controlled atmosphere (e.g., nitrogen, air).[9][15]

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve shows a mass loss corresponding to the release of oxygen during the decomposition of Ag₂O to Ag.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.

-

Methodology:

-

A small, accurately weighed sample of this compound is hermetically sealed in a DSC pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate under a controlled atmosphere.

-

The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC curve shows an endothermic peak corresponding to the energy absorbed during the decomposition of Ag₂O.[4]

-

Other Analytical Techniques

-

X-ray Diffraction (XRD): Used to identify the crystalline phases of the material before, during, and after decomposition, confirming the transition from Ag₂O to Ag.[16][17]

-

Scanning Electron Microscopy (SEM): Employed to observe changes in the morphology and particle size of the material during decomposition.[4]

-

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These techniques can be used to follow the changes in chemical bonding during the thermal decomposition process.[16][17]

Visualizations

Logical Pathway of Thermal Decomposition

The following diagram illustrates the proposed multi-stage thermal decomposition of this compound, highlighting the key intermediate steps and final products.

References

- 1. Silver oxide - Wikipedia [en.wikipedia.org]

- 2. Silver Oxide | Ag2O Formula, Decomposition & Formation - Lesson | Study.com [study.com]

- 3. quora.com [quora.com]

- 4. Silver Oxide Reduction Chemistry in an Alkane Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. finishing.com [finishing.com]

- 6. researchgate.net [researchgate.net]

- 7. connectsci.au [connectsci.au]

- 8. scilit.com [scilit.com]

- 9. matsc.ktu.lt [matsc.ktu.lt]

- 10. The Thermal Decomposition and Reduction of this compound | Semantic Scholar [semanticscholar.org]

- 11. akjournals.com [akjournals.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Preparation, Characterization and CO Oxidation Performance of Ag2O/γ-Al2O3 and (Ag2O+RuO2)/γ-Al2O3 Catalysts | MDPI [mdpi.com]

- 16. The thermal decomposition of silver (I, III) oxide: A combined XRD, FT-IR and Raman spectroscopic study | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Silver(I) Oxide in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of silver(I) oxide (Ag₂O) in various aqueous solutions. Understanding the dissolution behavior of this compound is critical in numerous scientific and industrial applications, including catalyst development, materials science, and particularly in the pharmaceutical field where silver compounds are utilized for their antimicrobial properties. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of the chemical processes involved.

Introduction to this compound

This compound is a fine, dark brown or black powder, known for its limited solubility in pure water. However, its solubility is significantly influenced by the chemical composition of the aqueous medium. The dissolution of Ag₂O is not a simple physical process but involves chemical reactions that lead to the formation of various silver species in solution. This guide will delve into the solubility of this compound in pure water, acidic solutions, basic solutions, and in the presence of complexing agents.

Solubility of this compound

The solubility of this compound is dictated by the chemical equilibria established in the aqueous environment. These equilibria can be shifted by factors such as pH and the presence of ligands that can form stable complexes with the silver(I) ion.

Solubility in Pure Water

In pure water, this compound is sparingly soluble. The dissolution process involves the formation of silver ions (Ag⁺) and hydroxide ions (OH⁻), leading to a slightly alkaline solution. The solubility of Ag₂O in water increases with temperature.[1] The relevant equilibrium is:

Ag₂O(s) + H₂O(l) ⇌ 2Ag⁺(aq) + 2OH⁻(aq)

It is also understood that the dissolution in water can lead to the formation of the Ag(OH)₂⁻ ion and other hydrolysis products.[2]

Table 1: Solubility of this compound in Pure Water at Various Temperatures

| Temperature (°C) | Solubility (g/L) | Molar Solubility of Ag₂O (mol/L) |

| 20 | 0.013[2] | 5.61 x 10⁻⁵ |

| 25 | 0.025[2] | 1.08 x 10⁻⁴ |

| 80 | 0.053[2] | 2.29 x 10⁻⁴ |

Solubility in Acidic Solutions

This compound, being a basic oxide, readily reacts with acids to form soluble silver salts and water.[3][4][5] This reaction significantly increases its solubility in acidic media. The general reaction with a monoprotic acid (HX) is:

Ag₂O(s) + 2HX(aq) → 2AgX(aq) + H₂O(l)

For instance, with nitric acid (HNO₃), silver nitrate (AgNO₃) is formed, which is highly soluble in water.[6]

Table 2: Solubility of this compound in Acidic Solutions

| Acid Solution | Observations |

| Nitric Acid | This compound dissolves readily in nitric acid to form soluble silver nitrate.[6] The extent of dissolution is dependent on the concentration of the acid. |

| Other Acids | Slurries of Ag₂O are readily attacked by acids like HF, HCl, HBr, HI, and CF₃COOH.[2] The resulting silver halides (AgCl, AgBr, AgI) have low solubility, which can limit the overall dissolution. |

Solubility in Basic Solutions

The solubility of this compound in basic solutions is a more complex phenomenon. It exhibits amphoteric behavior, reacting with strong bases to form soluble hydroxo complexes.[3][4] The primary complex ion formed in alkaline solutions is the dihydroxoargentate(I) ion, [Ag(OH)₂]⁻.[2][7] The reaction can be represented as:

Ag₂O(s) + 2OH⁻(aq) + H₂O(l) ⇌ 2[Ag(OH)₂]⁻(aq)

Quantitative measurements have shown that the solubility of Ag₂O in potassium hydroxide (KOH) solutions varies with the concentration of the base, reaching a maximum at approximately 6N KOH.[3]

Table 3: Solubility of this compound in Basic Solutions

| Basic Solution | Concentration | Solubility (mol/L of Ag) |

| Potassium Hydroxide (KOH) | ~6 N | 4.8 x 10⁻⁴[3] |

| Sodium Hydroxide (NaOH) | (qualitative) | Soluble[4][7] |

Solubility in the Presence of Complexing Agents

The solubility of this compound is dramatically enhanced in the presence of ligands that form stable, soluble complexes with the silver(I) ion.[8] This is a key principle in various applications, such as in Tollens' reagent and photographic fixing.

In aqueous ammonia, this compound dissolves to form the diamminesilver(I) complex ion, [Ag(NH₃)₂]⁺.[2][9] This complex is highly stable and its formation drives the dissolution of Ag₂O. The overall reaction is:

Ag₂O(s) + 4NH₃(aq) + H₂O(l) → 2[Ag(NH₃)₂]⁺(aq) + 2OH⁻(aq)

The solubility increases with the concentration of ammonia.[10]

Sodium thiosulfate is another powerful complexing agent for silver ions. This compound is soluble in thiosulfate solutions due to the formation of stable silver-thiosulfate complexes, such as [Ag(S₂O₃)₂]³⁻.[11][12] This is the chemical basis for the "fixing" process in photography, where unexposed silver halides are dissolved. The reaction with this compound can be represented as:

Ag₂O(s) + 4S₂O₃²⁻(aq) + H₂O(l) → 2[Ag(S₂O₃)₂]³⁻(aq) + 2OH⁻(aq)

Table 4: Solubility of this compound in Solutions with Complexing Agents

| Complexing Agent | Complex Ion Formed | Stability Constant (log K) | Observations |

| Ammonia (NH₃) | [Ag(NH₃)₂]⁺ | log K₁ = 3.32, log K₂ = 3.92 | Highly soluble, forming the basis of Tollens' reagent.[2][9] |

| Thiosulfate (S₂O₃²⁻) | [Ag(S₂O₃)₂]³⁻, [Ag(S₂O₃)₃]⁵⁻ | High | Readily dissolves Ag₂O, a principle used in photographic fixing.[11][12] The solubility is dependent on the thiosulfate concentration. |

Experimental Protocols

Accurate determination of the solubility of this compound requires precise experimental techniques. The following are detailed methodologies for two common and effective methods.

Potentiometric Titration for Solubility Measurement

Potentiometric titration is a highly accurate method for determining the concentration of silver ions in a saturated solution, from which the solubility of Ag₂O can be calculated.[3][13][14]

Objective: To determine the solubility of this compound in a given aqueous solution.

Materials:

-

This compound powder

-

Aqueous solution of interest (e.g., buffer solution of a specific pH, solution of a complexing agent)

-

Standardized solution of a precipitating agent (e.g., potassium chloride, potassium bromide)

-

Potentiometer with a silver indicator electrode and a suitable reference electrode (e.g., Ag/AgCl)

-

Magnetic stirrer and stir bar

-

Burette

-

Beakers and other standard laboratory glassware

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to the aqueous solution of interest in a beaker.

-

Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

-

Filtration:

-

Carefully filter the supernatant through a fine filter paper or a membrane filter to remove all solid particles. The filtrate is the saturated solution of this compound.

-

-

Titration:

-

Pipette a known volume of the clear, saturated filtrate into a clean beaker.

-

Place the beaker on the magnetic stirrer and immerse the silver and reference electrodes into the solution.

-

Begin stirring the solution at a constant rate.

-

Record the initial potential (in millivolts).

-

Add the standardized precipitating agent from the burette in small, known increments.

-

After each addition, allow the potential to stabilize and record the potential and the total volume of titrant added.

-

Continue the titration well past the equivalence point, which is indicated by a sharp change in potential.

-

-

Data Analysis:

-

Plot the measured potential versus the volume of titrant added.

-

Determine the equivalence point from the titration curve (the point of maximum slope). This can be done using the first or second derivative of the curve.

-

From the equivalence point volume and the known concentration of the titrant, calculate the concentration of silver ions in the saturated solution.

-

Use the stoichiometry of the dissolution reaction to calculate the molar solubility of this compound.

-

Atomic Absorption Spectroscopy (AAS) for Silver Ion Concentration

Atomic Absorption Spectroscopy is a highly sensitive technique for measuring the concentration of metal ions in a solution, making it well-suited for determining the low solubility of this compound in certain media.[15][16][17]

Objective: To determine the concentration of silver ions in a saturated solution of this compound.

Materials:

-

Saturated solution of this compound (prepared as described in the potentiometric titration protocol).

-

Deionized water for dilutions.

-

Nitric acid (for acidification and matrix matching).

-

Silver standard solutions of known concentrations.

-

Atomic Absorption Spectrometer with a silver hollow cathode lamp.

-

Graphite furnace or flame atomization system.

Procedure:

-

Instrument Setup:

-

Install the silver hollow cathode lamp in the AAS instrument.

-

Set the wavelength to the primary resonance line for silver (328.1 nm).

-

Optimize the instrument parameters (e.g., slit width, lamp current, gas flow rates for flame AAS, or temperature program for graphite furnace AAS) according to the manufacturer's recommendations.

-

-

Preparation of Calibration Standards:

-

Prepare a series of silver standard solutions of known concentrations by diluting a stock silver standard solution with deionized water.

-

The concentration range of the standards should bracket the expected concentration of silver in the sample.

-

Acidify the standards and the sample with a small amount of nitric acid to match the matrix and prevent precipitation.

-

-

Calibration:

-

Aspirate or inject the blank solution (acidified deionized water) and the calibration standards into the AAS instrument.

-

Measure the absorbance of each standard.

-

Construct a calibration curve by plotting the absorbance versus the concentration of the silver standards.

-

-

Sample Measurement:

-

If necessary, dilute the saturated this compound solution to bring its concentration within the linear range of the calibration curve.

-

Aspirate or inject the prepared sample solution into the AAS instrument and measure its absorbance.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of silver ions in the measured sample solution.

-

If the sample was diluted, multiply the measured concentration by the dilution factor to obtain the concentration of silver ions in the original saturated solution.

-

Calculate the molar solubility of this compound based on the stoichiometry of the dissolution.

-

Visualizing Chemical Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the dissolution of this compound and the experimental workflow for its solubility determination.

Caption: Dissolution pathways of this compound in different aqueous media.

Caption: General experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound is a multifaceted topic, heavily dependent on the chemical environment. While sparingly soluble in pure water, its solubility is significantly increased in acidic and basic solutions, and most dramatically in the presence of complexing agents like ammonia and thiosulfate. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and professionals working with this compound in aqueous systems. Accurate determination of its solubility is paramount for controlling reaction kinetics, optimizing product formulations, and understanding its bioavailability and environmental fate.

References

- 1. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.co.za [journals.co.za]

- 3. What is solubility of silver oxide in NaOH and KOH - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Reaction of silver oxide with sodium hydroxide | Filo [askfilo.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

- 10. Influence of ammonia on silver nanoparticle dissolution and toxicity to Nitrosomonas europaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cnsmq.com [cnsmq.com]

- 12. Sodium silver thiosulphate [sitem.herts.ac.uk]

- 13. agilent.com [agilent.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

Unveiling the Electronic Landscape of Silver(I) Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the electronic band structure of silver(I) oxide (Ag₂O), a material of significant interest in diverse fields including catalysis, battery technology, and antimicrobial applications. Understanding the electronic properties of Ag₂O is crucial for optimizing its performance in these applications and for the rational design of novel silver-based materials. This document summarizes key theoretical and experimental findings, offers detailed experimental protocols, and presents visual workflows to facilitate a deeper understanding of this important semiconductor.

Core Electronic Properties and Crystal Structure

This compound crystallizes in a cubic cuprite structure with the space group Pn3m.[1][2][3] In this arrangement, the silver (Ag⁺) ions exhibit a linear two-coordinate geometry, while the oxygen (O²⁻) ions are in a tetrahedral coordination environment.[1][2][3] The Ag-O bond length is approximately 2.06 Å.[2] This crystal structure is fundamental to its electronic properties, dictating the arrangement of atomic orbitals and the resulting electronic bands.

Ag₂O is a p-type semiconductor with a band gap that has been the subject of numerous theoretical and experimental investigations.[4] The valence band is primarily composed of a hybridization of Ag 4d and O 2p orbitals, with a smaller contribution from Ag 5s states.[5][6] The conduction band is mainly formed by Ag 5s and 5p states, along with some contribution from Ag 4d and O 2s and 2p states.[5][6]

Quantitative Data Summary

The electronic properties of this compound have been extensively studied, leading to a range of reported values for its band gap and other electronic parameters. This variation arises from differences in experimental conditions, sample preparation, and theoretical approaches. The following tables summarize the key quantitative data from various studies.

Table 1: Experimentally Determined Band Gap of Ag₂O

| Experimental Technique | Sample Type | Band Gap (eV) | Direct/Indirect | Reference(s) |

| UV-Vis Spectroscopy | Thin Film | 1.2 | Direct | [4] |

| UV-Vis Spectroscopy | Thin Film | 1.66 - 2.12 | Direct | [7] |

| UV-Vis Spectroscopy | Thin Film | 2.7 | - | [4] |

| UV-Vis Spectroscopy | Nanoparticles | 3.42 | - | [8] |

| UV-Vis Spectroscopy | Nanocomposite Thin Films | 2.06 - 3.36 | Direct | [7] |

| X-ray Photoelectron Spectroscopy (XPS) & Bremsstrahlung Isochromat Spectroscopy (BIS) | - | 1.3 | - | [5] |

| Photovoltaic Spectra | Anodically Grown Film | 1.42 ± 0.04 | - | [9] |

Table 2: Theoretically Calculated Band Gap of Ag₂O

| Computational Method | Functional/Approach | Band Gap (eV) | Direct/Indirect | Reference(s) |

| DFT | GGA-PBE | 0.069 (with spin-orbit coupling) | - | [10] |

| DFT | GGA | metallic | - | [5] |

| DFT | HSE06 | ~1.5 | Indirect | [11] |

| DFT | mBJ-GGA-PBEsol | 1.22 | Direct | [6] |

| Hartree-Fock (HF) | - | - | Indirect | [11] |

Table 3: X-ray Photoelectron Spectroscopy (XPS) Binding Energies for Ag₂O

| Core Level | Binding Energy (eV) | Reference(s) |

| Ag 3d₅/₂ | 367.5 | [1] |

| O 1s | 529.2 | [1] |

| Ag 3d₅/₂ | 367.7 ± 0.2 | [12] |

| O 1s | 529.0 ± 0.2 | [12] |

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the accurate characterization of the electronic band structure of Ag₂O. This section provides protocols for the key techniques employed in its study.

Synthesis of Ag₂O Nanoparticles (Green Synthesis Method)

This protocol describes a simple, eco-friendly method for synthesizing Ag₂O nanoparticles using a plant extract as a reducing and capping agent.

Materials:

-

Silver nitrate (AgNO₃)

-

Deionized water

-

Plant extract (e.g., from Hibiscus sabdariffa or orange leaves)[13]

-

Sodium hydroxide (NaOH) (for pH adjustment)

-

Beakers, magnetic stirrer, hot plate, centrifuge, oven

Procedure:

-

Preparation of Precursor Solution: Dissolve a specific amount of AgNO₃ in deionized water to achieve the desired concentration (e.g., 1 mM).[14]

-

Extraction of Plant Material: Prepare an aqueous extract of the chosen plant material by boiling it in deionized water and then filtering it.

-

Synthesis Reaction:

-

Heat the AgNO₃ solution to a specific temperature (e.g., 70-80 °C) with constant stirring.[13]

-

Gradually add the plant extract to the heated AgNO₃ solution. A color change to dark brown indicates the formation of nanoparticles.[13][14]

-

Adjust the pH of the solution to a basic value (e.g., pH 12-14) by adding NaOH solution dropwise, if required by the specific plant extract chemistry.[15]

-

Continue stirring the reaction mixture for a set duration (e.g., 1 hour) to ensure complete reaction.

-

-

Purification and Drying:

-

Calcination (Optional): The dried powder can be calcined at a higher temperature (e.g., 400-550 °C) to improve crystallinity.[13]

X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface.

Instrumentation:

-

X-ray photoelectron spectrometer with a monochromatic X-ray source (e.g., Al Kα or Mg Kα).

-

Hemispherical electron energy analyzer.

-

Ultra-high vacuum (UHV) chamber.

Sample Preparation:

-

Powder Samples: Press the synthesized Ag₂O powder into a pellet and mount it on a sample holder using conductive tape.[16]

-

Thin Films: Mount the Ag₂O thin film on a sample holder.

-

In-situ Preparation (for pristine surfaces): Prepare Ag₂O thin films by anodic oxidation of a clean silver substrate in an electrochemical cell connected to the UHV system to avoid air exposure.[17]

Data Acquisition Protocol:

-

Introduce the sample into the UHV chamber and allow it to reach a base pressure typically below 10⁻⁸ Pa.

-

Survey Scan: Acquire a wide-energy range survey spectrum (e.g., 0-1200 eV binding energy) to identify all elements present on the surface.

-

High-Resolution Scans: Acquire high-resolution spectra for the core levels of interest, specifically Ag 3d and O 1s. Use a lower pass energy for the analyzer to achieve better energy resolution.

-

Charge Referencing: If the sample is non-conductive, charge referencing is necessary. This is typically done by setting the adventitious carbon C 1s peak to 284.8 eV.

-

Data Analysis:

Ultraviolet-Visible (UV-Vis) Spectroscopy for Band Gap Determination

UV-Vis spectroscopy is a widely used technique to determine the optical band gap of semiconductor materials by analyzing their light absorption properties.

Instrumentation:

-

UV-Vis-NIR spectrophotometer with a diffuse reflectance accessory for powder samples or a standard transmission setup for thin films.

Sample Preparation:

-

Thin Films: Deposit a thin film of Ag₂O onto a transparent substrate (e.g., glass) using methods like thermal evaporation, sputtering, or chemical bath deposition.[7][9][18]

-

Powder Samples: Use a diffuse reflectance accessory and a reference material (e.g., BaSO₄ or PTFE).[6]

Data Acquisition Protocol:

-

Obtain the absorbance or reflectance spectrum of the Ag₂O sample over a suitable wavelength range (e.g., 200-1100 nm).[6][13]

-

Convert the measured absorbance (A) or reflectance (R) data to the absorption coefficient (α). For thin films, α can be calculated using the formula α = (2.303 * A) / t, where t is the film thickness. For diffuse reflectance, the Kubelka-Munk function, F(R) = (1-R)² / 2R, which is proportional to the absorption coefficient, can be used.

Data Analysis (Tauc Plot Method):

-

The relationship between the absorption coefficient (α) and the incident photon energy (hν) for a semiconductor is given by the Tauc equation: (αhν)ⁿ = A(hν - E_g), where A is a constant, E_g is the band gap energy, and the exponent 'n' depends on the nature of the electronic transition. For a direct allowed transition, n = 2, and for an indirect allowed transition, n = 1/2.

-

Plot (αhν)ⁿ versus hν.

-

Extrapolate the linear portion of the plot to the energy axis (where (αhν)ⁿ = 0). The intercept on the x-axis gives the value of the optical band gap (E_g).

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a powerful technique for probing the valence band electronic structure of materials. It uses UV photons to eject valence electrons and measures their kinetic energy.

Instrumentation:

-

UPS system typically integrated into an XPS UHV chamber.

-

A gas discharge lamp, usually using helium, as the UV source (He I at 21.2 eV and He II at 40.8 eV).[4]

-

Hemispherical electron energy analyzer.

Sample Preparation:

-

The sample must be conductive or semiconducting and is typically a solid with a flat surface.

-

The sample surface must be atomically clean, often achieved by in-situ sputtering and/or annealing.

Data Acquisition Protocol:

-

The sample is placed in the UHV chamber.

-

A UV photon beam from the helium lamp is directed onto the sample surface.

-

The kinetic energy of the emitted photoelectrons is measured by the electron energy analyzer.

-

A bias is typically applied to the sample to separate the sample's work function from that of the spectrometer.[4]

Data Analysis:

-

The UPS spectrum provides a direct measurement of the density of states in the valence band.

-

The valence band maximum (VBM) can be determined from the leading edge of the spectrum.

-

The work function of the material can also be calculated from the secondary electron cutoff.

Visualizing the Workflow and Concepts

To aid in the understanding of the methodologies and relationships in the study of Ag₂O's electronic band structure, the following diagrams are provided.

Caption: Experimental workflow for determining the electronic band structure of Ag₂O.

Caption: Relationship between theoretical and experimental approaches for studying Ag₂O.

References

- 1. Band structure and density of states of Ag and Ag2O | Density Functional Theory and Practice Course [sites.psu.edu]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Photoelectron Spectroscopy | Ultraviolet Photoelectron Spectroscopy | Thermo Fisher Scientific - US [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. Ultraviolet photoelectron spectroscopy - Wikipedia [en.wikipedia.org]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. Ultraviolet Photoelectron Spectroscopy | Materials Research Institute [mri.psu.edu]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Eco Friendly Synthesis and Structural Analysis of Ag2O/Ag Nanoparticles Derived from Hibiscus Sabdariffa Extract | Academia Open [acopen.umsida.ac.id]

- 14. Green Synthesized of Ag/Ag2O Nanoparticles Using Aqueous Leaves Extracts of Phoenix dactylifera L. and Their Azo Dye Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nanomedicine-rj.com [nanomedicine-rj.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.aip.org [pubs.aip.org]

- 18. naturalspublishing.com [naturalspublishing.com]

Synthesis of Silver(I) Oxide from Silver Nitrate and Sodium Hydroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of silver(I) oxide (Ag₂O) from the reaction of silver nitrate (AgNO₃) and sodium hydroxide (NaOH). This compound is a compound of significant interest in various fields, including catalysis, battery technology, and as an antimicrobial agent in drug development.[1] This document details the underlying chemical principles, experimental protocols, and characterization of the resulting product.

Core Chemical Reaction

The synthesis of this compound from silver nitrate and sodium hydroxide is a precipitation reaction.[2] The overall balanced chemical equation for this reaction is:

2AgNO₃(aq) + 2NaOH(aq) → Ag₂O(s) + 2NaNO₃(aq) + H₂O(l) [1][2]

Initially, the reaction between aqueous solutions of silver nitrate and sodium hydroxide forms an unstable intermediate, silver hydroxide (AgOH), which readily decomposes to the more stable this compound and water.[3][4] The intermediate reaction steps are as follows:

The resulting this compound is a dark brown or black precipitate.[2][4]

Reaction Pathway Diagram

The following diagram illustrates the reaction pathway from the initial reactants to the final products.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Several methodologies for the synthesis of this compound have been reported. Below are detailed protocols derived from various sources, providing a comprehensive guide for laboratory synthesis.

Protocol 1: Basic Aqueous Synthesis

This protocol outlines a straightforward method for synthesizing this compound powder.

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Beakers

-

Pipettes or graduated cylinders

-

Stirring apparatus

-

Filtration apparatus (e.g., Buchner funnel and filter paper)

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.1 M solution of silver nitrate by dissolving the appropriate amount of AgNO₃ in deionized water.

-

Prepare a 0.5 M solution of sodium hydroxide by dissolving NaOH pellets in deionized water.[1] Caution: Sodium hydroxide is corrosive and can cause severe burns. Silver nitrate is toxic and can stain skin and clothing.[1] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

-

Reaction:

-

Precipitate Settling:

-

Allow the precipitate to settle at the bottom of the beaker. This process can take around 20 minutes.[1]

-

-

Isolation and Washing:

-

Carefully decant the supernatant liquid, which contains dissolved sodium nitrate.[1]

-

Wash the precipitate with deionized water to remove any remaining impurities. This can be done by resuspending the precipitate in deionized water, allowing it to settle, and then decanting the supernatant. Repeat this washing step several times until the washings are neutral.[5]

-

-

Drying:

-

Collect the precipitate by filtration.

-

Dry the collected this compound powder in an oven at a temperature of around 80°C for several hours to remove any residual water.[6]

-

Protocol 2: Nanoparticle Synthesis with a Capping Agent

This protocol is adapted for the synthesis of this compound nanoparticles, which may be desirable for applications in drug development. The use of a capping agent helps to control the size and prevent agglomeration of the nanoparticles.

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium hydroxide (NaOH)

-

Polyethylene glycol (PEG) or other suitable capping agent[7][8]

-

Deionized water

-

Three-necked flask

-

Condenser

-

Stirring and heating mantle

-

Centrifuge

-

Drying oven or freeze-dryer

Procedure:

-

Prepare Silver Nitrate Solution: Dissolve a known amount of silver nitrate in deionized water in a three-necked flask.

-

Add Capping Agent: Introduce a solution of the capping agent (e.g., PEG) to the silver nitrate solution while stirring.[7][8]

-

Heating and pH Adjustment: Heat the mixture to a specific temperature (e.g., 50-90°C) under constant stirring. Slowly add a solution of sodium hydroxide (e.g., 0.1 M or 1 M) dropwise to adjust the pH to a basic level (e.g., pH 8-14), which will induce the formation of this compound nanoparticles.[8]

-

Reaction Time: Maintain the reaction at the elevated temperature for a set period (e.g., 1-2 hours) to ensure complete reaction and nanoparticle formation.

-

Isolation and Purification:

-

Allow the solution to cool to room temperature.

-

Collect the nanoparticles by centrifugation.

-

Wash the nanoparticles multiple times with deionized water and/or ethanol to remove unreacted reagents and byproducts.

-

-

Drying: Dry the purified nanoparticles, for instance in an oven at 80°C for 2 hours.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis and characterization of this compound.

Caption: General experimental workflow for this compound synthesis.

Data Presentation

The properties of the synthesized this compound, particularly when produced as nanoparticles, can vary depending on the synthesis conditions. The following tables summarize quantitative data reported in the literature.

| Parameter | Value | Reference |

| Reactant Concentrations | ||

| Silver Nitrate (AgNO₃) | 0.1 M | [1] |

| Sodium Hydroxide (NaOH) | 0.5 M | [1] |

| Sodium Hydroxide (NaOH) | 1 M | [6] |

| Reaction Conditions | ||

| Temperature | 40°C - 90°C | [6] |

| Reaction Time | 1 hour | |

| pH | 8 - 14 | [6][8] |

| Product Characteristics | ||

| Average Crystallite Size (XRD) | 11 - 12 nm | [9] |

| Average Crystallite Size (XRD) | 15 - 40 nm | [10] |

| Average Crystallite Size (XRD) | 38.69 nm | [6] |

| Particle Size (TEM) | 2 - 10 nm | [9] |

| Particle Size (SEM) | 20 - 100 nm | [11] |

| Particle Size (SEM) | ~47.45 nm | |

| Elemental Composition (EDX) | Ag: 91.2%, O: 1.9% |

Characterization Techniques

To ensure the successful synthesis and determine the properties of the this compound, a range of analytical techniques are employed:

-

X-ray Diffraction (XRD): Used to confirm the crystalline structure of the Ag₂O and to estimate the average crystallite size using the Debye-Scherrer equation.[7][8][9][10] The diffraction peaks for cubic Ag₂O are typically observed at 2θ values of approximately 32.8°, 38.1°, 55.0°, 65.5°, and 68.8°, corresponding to the (111), (200), (220), (311), and (222) planes, respectively.[10]

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to visualize the morphology, size, and dispersion of the synthesized this compound particles.[9][11]

-

Fourier-Transform Infrared Spectroscopy (FTIR): This technique helps to identify the functional groups present in the sample and to confirm the formation of the Ag-O bond, which typically shows a characteristic absorption band in the lower wavenumber region (around 544 cm⁻¹).[7][8]

-

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX is used to determine the elemental composition of the synthesized material, confirming the presence of silver and oxygen.[9]

References

- 1. sciencing.com [sciencing.com]

- 2. 2 AgNO3 + 2 NaOH → Ag2O + 2 NaNO3 + H2O - Balanced equation | Chemical Equations online! [chemequations.com]

- 3. echemi.com [echemi.com]

- 4. quora.com [quora.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. nanomedicine-rj.com [nanomedicine-rj.com]

- 7. Synthesis and Characterization of Silver Oxide Nanoparticles by a Novel Method | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. Green synthesis of silver oxide nanoparticles: Eco-friendly approach for sustainable solutions: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 11. jmaterenvironsci.com [jmaterenvironsci.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Silver(I) Oxide (Ag₂O) Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of silver(I) oxide (Ag₂O) powder. It includes quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of key chemical processes.

Physical Properties

This compound is an inorganic compound that appears as a fine, odorless, black or dark brown powder.[1] It is known for its cubic crystal structure and is generally stable under normal storage conditions, though it can be sensitive to light.[1][2]

Tabulated Physical Data

The key physical properties of Ag₂O powder are summarized in the table below for easy reference.

| Property | Value | Citations |

| Appearance | Fine black or dark brown powder | [1][2][3] |

| Molecular Formula | Ag₂O | [3] |

| Molar Mass | 231.74 g/mol | [1][3] |

| Density | 7.14 g/cm³ | [1][2] |

| Crystal Structure | Cubic | [1][2] |

| Space Group | Pn-3m (No. 224) | [2][4] |

| Decomposition Temperature | Begins to decompose above 200 °C, rapid decomposition at 280-300 °C | [1][2][5] |

| Solubility in Water | 0.025 g/L at 25 °C | [2][3] |

| Standard Enthalpy of Formation (ΔH°f) | -31.0 kJ/mol | [2] |

| Standard Gibbs Free Energy of Formation (ΔG°f) | -11.3 kJ/mol | [2] |

| Standard Molar Entropy (S°) | 122 J/(mol·K) | [2] |

| Heat Capacity (Cp) | 65.9 J/(mol·K) | [2] |

Chemical Properties

Ag₂O is a versatile compound in chemical synthesis, acting as a mild oxidizing agent and a base. It is notably used in the preparation of Tollens' reagent for the detection of aldehydes.[3][6]

Thermal Decomposition

When heated, this compound decomposes into elemental silver and oxygen gas. This process typically begins at temperatures above 200 °C and becomes rapid around 300 °C.[2][5] The decomposition reaction is as follows:

2Ag₂O(s) → 4Ag(s) + O₂(g)[5]

Reaction with Acids

This compound readily reacts with acids to form the corresponding silver salt and water.[6] For instance, with hydrochloric acid (HCl), it forms silver chloride (AgCl), a white precipitate, and water.[7][8]

Ag₂O(s) + 2HCl(aq) → 2AgCl(s) + H₂O(l)[7][8]

References

Silver(I) Oxide: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Silver(I) oxide (Ag₂O) is an inorganic compound that has garnered significant interest across various scientific disciplines, including materials science, chemistry, and medicine. It is a fine, dark brown or black powder, valued for its unique chemical and physical properties.[1][2][3] For researchers and professionals in drug development, this compound presents opportunities as an antimicrobial agent, a catalyst in organic synthesis, and a component in biomedical devices.[1][3][4] This technical guide provides an in-depth overview of the material properties of this compound, its synthesis, and characterization methodologies.

Chemical Identification

The Chemical Abstracts Service (CAS) has assigned the number 20667-12-3 to this compound.[2][5][6][7][8]

| Identifier | Value |

| IUPAC Name | This compound[2][3] |

| CAS Number | 20667-12-3[2][5][6][7][8] |

| EC Number | 243-957-1[2] |

| Molecular Formula | Ag₂O[2][3][5] |

| Synonyms | Argentous oxide, Silver monoxide, Silver rust[2][9] |

Material Properties

The utility of this compound in various applications is dictated by its distinct material properties. These are summarized below.

Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 231.74 g/mol [6] |

| Appearance | Dark brown to black crystalline powder[2][3][10] |

| Odor | Odorless[2][10] |

| Density | 7.14 g/cm³[2][3][10] |

| Melting Point | Decomposes at ≥200°C[9][10] |

| Boiling Point | Decomposes[9][10] |

| Solubility in Water | 0.013 g/L at 20°C, 0.025 g/L at 25°C[2][3] |

| Solubility in Other Solvents | Insoluble in ethanol; Soluble in acids and ammonia solutions[2][3] |

| Crystal Structure | Cubic[2][3][11][12] |

| Space Group | Pn-3m[2][12] |

Thermodynamic and Electrical Properties

| Property | Value |

| Standard Molar Entropy (S⦵₂₉₈) | 122 J/mol·K[2][9] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -31 kJ/mol[2][9] |

| Gibbs Free Energy (ΔfG⦵) | -11.3 kJ/mol[2] |

| Heat Capacity (C) | 65.9 J/mol·K[2] |

| Band Gap | 1.46 eV[13] |

| Ionic Conductivity | ~10⁻³ S/cm[14][15] |

Experimental Protocols

1. Synthesis of this compound via Precipitation

A common and straightforward method for synthesizing this compound is through the precipitation reaction between an aqueous solution of a soluble silver salt and an alkali hydroxide.[3][9]

Materials:

-

Silver nitrate (AgNO₃)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Deionized water

-

Beakers

-

Pipettes

-

Stirring apparatus

-

Filtration system (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Prepare an aqueous solution of silver nitrate. For example, dissolve a desired amount of AgNO₃ in deionized water in a beaker.

-

In a separate beaker, prepare an aqueous solution of an alkali hydroxide, such as sodium hydroxide.

-

While stirring the silver nitrate solution, slowly add the sodium hydroxide solution. A dark brown or black precipitate of this compound will form immediately.[3] The reaction is as follows: 2AgNO₃(aq) + 2NaOH(aq) → Ag₂O(s) + 2NaNO₃(aq) + H₂O(l).[3]

-

Continue stirring for a period to ensure the reaction goes to completion.

-

Allow the precipitate to settle at the bottom of the beaker.

-

Separate the precipitate from the supernatant by filtration.

-

Wash the collected this compound precipitate with deionized water to remove any remaining soluble salts.

-

Dry the purified this compound in an oven at a low temperature (e.g., 80-100°C) to avoid thermal decomposition.[9]

2. Measurement of Ionic Conductivity via Electrochemical Impedance Spectroscopy (EIS)

This protocol describes the measurement of the hydroxide ion conductivity of a pressed pellet of this compound.[15][16]

Materials and Equipment:

-

This compound powder

-

Pellet press

-

Potentiostat with EIS capability

-

Test cell with electrodes (e.g., carbon paper)

-

Humidified gas supply (N₂ or O₂)

-

Temperature-controlled chamber

Procedure:

-

Prepare a dense pellet of this compound by cold-pressing the powder at high pressure (e.g., 200 MPa).[16]

-

Place the pellet in the test cell between two electronically conductive, ionically insulating electrodes.

-

Place the test cell in a temperature-controlled chamber and supply a humidified gas flow.

-

Allow the system to equilibrate at the desired temperature.

-

Perform EIS by applying a small AC voltage perturbation (e.g., ±10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).[15]

-

Record the resulting Nyquist plot. The high-frequency intercept with the real axis corresponds to the bulk resistance (Rb) of the material to ion migration.[15]

-

Calculate the ionic conductivity (σ) using the formula: σ = l / (Rb * A), where 'l' is the thickness of the pellet and 'A' is the electrode contact area.[15]

-

Repeat the measurement at different temperatures to determine the activation energy for ion diffusion.[15]

Visualizations

Synthesis and Characterization Workflow for this compound

The following diagram illustrates a typical experimental workflow for the synthesis and subsequent characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Chemical Reaction Pathway for this compound Synthesis

This diagram illustrates the chemical reaction for the synthesis of this compound from silver nitrate and sodium hydroxide.

Caption: Precipitation reaction for the synthesis of this compound.

References

- 1. reade.com [reade.com]

- 2. Silver oxide - Wikipedia [en.wikipedia.org]

- 3. Silver Oxide: Structure, Properties, Uses & Preparation [vedantu.com]

- 4. chemimpex.com [chemimpex.com]

- 5. strem.com [strem.com]

- 6. Silver (I) Oxide | Disilver oxide | Ag2O - Ereztech [ereztech.com]

- 7. Silver (I) Oxide [oakwoodchemical.com]

- 8. 20667-12-3 CAS MSDS (Silver oxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Silver oxide - Sciencemadness Wiki [sciencemadness.org]

- 10. TABLE 3-9, Physical and Chemical Properties of Silver (I) Oxide - Toxicological Profile for Silver - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. osti.gov [osti.gov]

is silver(I) oxide sensitive to light exposure

An In-depth Technical Guide on the Light Sensitivity of Silver(I) Oxide

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (Ag₂O) is an inorganic compound with diverse applications, including in catalysis, synthesis, and battery technology. A critical aspect of its chemical profile for professionals in research and drug development is its sensitivity to light. This technical guide provides a comprehensive overview of the current understanding of the photochemical properties of this compound. It addresses the conflicting reports on its stability, details the mechanism of its photodegradation, presents relevant quantitative data from photocatalytic studies, and outlines experimental protocols for assessing its photosensitivity. This document aims to serve as a vital resource for the proper handling, storage, and application of this compound in light-sensitive environments.

Introduction: Unraveling the Contradictions in this compound's Photosensitivity

The scientific literature presents a nuanced and sometimes contradictory view of this compound's sensitivity to light. Some sources classify it as a light-sensitive compound[1][2][3], while others suggest it is not photosensitive[4][5]. This discrepancy can be largely attributed to the form of the material and the context of its application. In its bulk, crystalline form, this compound is relatively stable under ambient light. However, at the nanoscale, its behavior changes significantly. As nanoparticles, and particularly when employed as a photocatalyst, this compound is demonstrably reactive to light, a property that is fundamental to its catalytic function. This guide will focus on these photochemical characteristics, which are of paramount importance in research and development settings.

The Photochemical Decomposition of this compound

Upon exposure to light of sufficient energy (i.e., greater than its band gap), this compound undergoes photodegradation. This process involves the excitation of electrons, leading to the formation of elemental silver and oxygen.

The overall decomposition reaction is:

2Ag₂O(s) + hν → 4Ag(s) + O₂(g)

The mechanism can be detailed in the following steps:

-

Photoexcitation: A photon (hν) strikes the this compound, causing an electron (e⁻) to be promoted from the valence band (VB) to the conduction band (CB). This leaves behind a positively charged "hole" (h⁺) in the valence band.

-

Ag₂O + hν → e⁻ (CB) + h⁺ (VB)

-

-

Reduction of Silver Ions: The excited electron in the conduction band can reduce a silver ion (Ag⁺) to form a metallic silver atom (Ag⁰).

-

Ag⁺ + e⁻ → Ag⁰

-

-

Oxidation and Oxygen Evolution: The hole in the valence band is a powerful oxidizing agent and can accept an electron from an oxide ion (O²⁻), leading to the formation of oxygen gas.

-

2O²⁻ + 4h⁺ → O₂

-

A notable consequence of this process is the in-situ formation of metallic silver on the surface of the this compound particles. This creates a silver/silver(I) oxide (Ag/Ag₂O) composite material, which has been shown to be a stable and highly efficient photocatalyst[6].

Photodegradation Pathway Diagram

Caption: Photochemical decomposition pathway of Ag₂O.

Quantitative Analysis of Photocatalytic Performance

While specific data on the quantum yield of the intrinsic photodegradation of pure this compound is scarce, its photosensitivity is well-documented through its performance as a photocatalyst in the degradation of various organic compounds. The efficiency of these reactions provides a quantitative measure of its light-induced reactivity.

| Target Pollutant | Light Source | Catalyst System | Degradation Efficiency (%) | Reaction Time (min) |

| Methyl Orange | Visible Light | Ag₂O nanoparticles | Complete | 2 |

| Methylene Blue | Visible Light | Ag₂O/ZnO Heterostructure | 96 | 40 |

| Ofloxacin | Simulated Solar Light | Ag₂O/g-C₃N₄ | 99.1 | 15 |

Experimental Protocol: Assessment of this compound Photosensitivity

This section outlines a detailed methodology for researchers to quantitatively assess the photosensitivity of this compound powders. The protocol is based on monitoring the changes in the material's optical properties using UV-Visible (UV-Vis) spectroscopy.

Materials and Equipment

-

This compound powder

-

Deionized water or other suitable transparent solvent

-

Ultrasonic bath

-

Magnetic stirrer and stir bar

-

Quartz cuvettes

-

UV-Vis spectrophotometer

-

Calibrated light source (e.g., Xenon lamp with filters, or a specific wavelength LED array)

Procedure

-

Suspension Preparation:

-

Accurately weigh a precise amount of this compound (e.g., 25 mg).

-

Disperse the powder in a defined volume of deionized water (e.g., 50 mL) in a glass beaker.

-

Sonicate the mixture for 15-30 minutes to ensure a homogeneous suspension.

-

-

Photoreaction:

-

Transfer a known volume of the suspension to a quartz cuvette.

-

Place the cuvette on a magnetic stirrer within a light-controlled chamber.

-

Measure the initial UV-Vis absorbance spectrum of the suspension (time t=0). This serves as the baseline.

-

Turn on the calibrated light source to irradiate the sample.

-

At predetermined time intervals (e.g., 15, 30, 60, 90, 120 minutes), briefly interrupt the light exposure to record the UV-Vis spectrum of the suspension.

-

-

Data Analysis:

-

Overlay the collected spectra to observe changes over time. Photodegradation may be indicated by a decrease in the absorbance of Ag₂O and the emergence of a surface plasmon resonance peak for metallic silver (around 420 nm).

-

Plot the absorbance at a characteristic wavelength for Ag₂O against time to determine the degradation kinetics.

-

Experimental Workflow Diagram

Caption: Workflow for photosensitivity testing of Ag₂O.

Recommendations for Handling and Storage

Given the photosensitive nature of this compound, particularly in nanostructured forms, adherence to proper handling and storage protocols is essential to maintain its integrity.

-

Storage: The material should be stored in opaque, tightly sealed containers to prevent exposure to light. A cool, dry, and dark environment is recommended.

-

Handling: When not actively being used in a photoreaction, this compound should be handled under subdued lighting conditions (e.g., using a red safelight) to minimize unintended degradation.

Conclusion

The photosensitivity of this compound is a complex property that is highly dependent on its physical form and experimental context. While bulk this compound is relatively stable, its nanostructured counterparts are reactive to light, a characteristic that is harnessed in photocatalysis. The photodegradation of this compound leads to the formation of a stable and effective Ag/Ag₂O composite. For researchers and professionals in drug development, a thorough understanding of this photochemical behavior, guided by the experimental protocols outlined in this guide, is crucial for the reliable and reproducible application of this compound.

References

Stability of Silver(I) Oxide at Elevated Temperatures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of silver(I) oxide (Ag₂O). This compound is a fine, dark brown or black powder with important applications in various fields, including as a catalyst, in batteries, and as a reagent in organic synthesis. Its utility in processes requiring elevated temperatures is fundamentally governed by its thermal stability. This document details the decomposition behavior of Ag₂O at high temperatures, presenting quantitative data, experimental protocols for its analysis, and visual representations of the underlying processes.

Thermal Decomposition of this compound

This compound is metastable and decomposes upon heating into metallic silver and oxygen gas. This decomposition is an endothermic process, and the temperature at which it occurs is influenced by several factors, including the surrounding atmosphere and pressure.

The overall decomposition reaction is as follows:

2Ag₂O(s) → 4Ag(s) + O₂(g) [1]

This reaction is generally observed to begin at temperatures around 195°C to 300°C and proceeds to completion at higher temperatures.[1] The theoretical weight loss associated with the complete decomposition of Ag₂O to Ag is approximately 6.9% due to the release of oxygen.

Decomposition Pathway

The thermal decomposition of this compound is a direct process resulting in the formation of elemental silver and oxygen. There are no stable intermediate oxides formed during the decomposition of pure Ag₂O.

Quantitative Decomposition Data

The stability of this compound has been investigated under various experimental conditions. The following tables summarize key quantitative data from thermogravimetric analysis (TGA) and other thermal analysis techniques.

Decomposition Temperatures

The onset and peak decomposition temperatures of Ag₂O can vary depending on the experimental conditions, such as the heating rate and the surrounding atmosphere.

| Atmosphere | Heating Rate (°C/min) | Onset Temperature (°C) | Peak Temperature (°C) | Reference |

| Air | 15 | - | 405 | [2] |

| Nitrogen | 10 | ~350 | 407 | |

| Vacuum | - | 100-200 (initial stage) | >300 (main decomposition) | [3] |

Kinetic Parameters of Decomposition

The kinetics of the thermal decomposition of Ag₂O have been studied to understand the reaction mechanism and to predict its stability over time at various temperatures.

| Atmosphere | Activation Energy (kJ/mol) | Method | Reference |

| Vacuum | 125.5 (30 kcal/mol) | Isothermal Decomposition | [3] |